molecular formula C8H6F3NO2 B12354704 3-acetyl-6-(trifluoromethyl)-3H-pyridin-2-one

3-acetyl-6-(trifluoromethyl)-3H-pyridin-2-one

Cat. No.: B12354704
M. Wt: 205.13 g/mol
InChI Key: OFFLQEITKPJWGB-UHFFFAOYSA-N
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Description

3-acetyl-6-(trifluoromethyl)-3H-pyridin-2-one is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is known for its unique structure, which includes an acetyl group, a trifluoromethyl group, and a pyridinone ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-6-(trifluoromethyl)-3H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-4-aryl-5,5,5-trifluoropentan-2-ones with ethyl acetoacetate and ethyl trifluoroacetoacetate . This reaction typically requires specific conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-acetyl-6-(trifluoromethyl)-3H-pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure .

Scientific Research Applications

3-acetyl-6-(trifluoromethyl)-3H-pyridin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is employed in studies involving enzyme inhibition and protein interactions. The compound’s unique structure makes it valuable for medicinal chemistry research, particularly in the development of new pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-acetyl-6-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-acetyl-6-(trifluoromethyl)-3H-pyridin-2-one include other pyridinone derivatives, such as 6-aryl-3-acetyl-6-trifluoromethyl-5,6-dihydropyridin-2-ones . These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness: The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

3-acetyl-6-(trifluoromethyl)-3H-pyridin-2-one

InChI

InChI=1S/C8H6F3NO2/c1-4(13)5-2-3-6(8(9,10)11)12-7(5)14/h2-3,5H,1H3

InChI Key

OFFLQEITKPJWGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C=CC(=NC1=O)C(F)(F)F

Origin of Product

United States

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